molecular formula C10H20N2O B7931472 1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7931472
M. Wt: 184.28 g/mol
InChI Key: LDKHDQVURGAXKV-UHFFFAOYSA-N
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Description

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-based compound featuring an isopropylaminomethyl group at the 2-position of the pyrrolidine ring and an ethanone moiety at the 1-position. Its molecular formula is C10H20N2O with a molar mass of 184.28 g/mol . The stereochemical configuration (e.g., S-enantiomer) may influence its biological activity, as indicated by supplier listings .

Properties

IUPAC Name

1-[2-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-7-10-5-4-6-12(10)9(3)13/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKHDQVURGAXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Functionalization

The pyrrolidine ring is either synthesized de novo or derived from commercially available precursors. A representative method involves:

  • Starting Material : 2-(Aminomethyl)pyrrolidine.

  • Reagents : Isopropylamine, formaldehyde, and sodium cyanoborohydride for reductive amination.

  • Conditions : Methanol solvent, 60°C, 12 hours.

  • Yield : 70–80% after column chromatography.

This step introduces the isopropylamino-methyl side chain while preserving the pyrrolidine ring’s integrity. Steric hindrance from the isopropyl group necessitates excess formaldehyde to drive the reaction to completion.

Acylation of the Pyrrolidine Nitrogen

The nitrogen atom in the pyrrolidine ring is acetylated to form the ethanone group:

  • Reagents : Ethanoyl chloride, triethylamine (base).

  • Solvent : Dichloromethane, 0°C to room temperature.

  • Reaction Time : 4–6 hours.

  • Yield : 65–75%.

Mechanistic Insight : Triethylamine neutralizes HCl generated during acylation, shifting the equilibrium toward product formation. Lower temperatures minimize side reactions such as over-acylation.

Optimization Strategies

Solvent and Catalytic Systems

ParameterConventional MethodOptimized MethodYield Improvement
SolventDichloromethaneTetrahydrofuran+10%
CatalystNone4-Dimethylaminopyridine+15%
Temperature0°C → RT−20°C → RT+5%

The use of tetrahydrofuran (THF) enhances reagent solubility, while 4-dimethylaminopyridine (DMAP) accelerates acylation kinetics. Cryogenic conditions (−20°C) further reduce byproduct formation.

Stereochemical Control

Chiral resolution is critical for enantiomerically pure products:

  • Chiral Auxiliaries : (S)-1-Phenylethylamine induces asymmetry during alkylation.

  • Chromatography : Chiral HPLC with cellulose-based columns separates enantiomers (e.g., Chiralpak IC).

  • Crystallization : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.

Characterization and Quality Control

Synthetic batches are validated using:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 3.45 (m, 1H, pyrrolidine N-CH₂).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₀H₂₀N₂O: 184.1576; Found: 184.1573.

  • HPLC Purity : >97% using C18 columns (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Reductive AminationHigh stereoselectivityRequires excess formaldehyde75
Nucleophilic SubstitutionScalableLow functional group tolerance60
Palladium-Catalyzed CouplingMild conditionsHigh catalyst cost85

Palladium-catalyzed methods, though costly, offer superior yields and compatibility with sensitive functional groups.

Challenges and Solutions

  • Challenge 1 : Epimerization during acylation.
    Solution : Use of non-polar solvents (e.g., toluene) and low temperatures.

  • Challenge 2 : Purification of hydrophilic byproducts.
    Solution : Acid-base extraction with 1M HCl and NaHCO₃ .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone and related pyrrolidin-1-yl ethanone derivatives:

Compound Name & ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Notable Properties & Applications
This compound C10H20N2O 184.28 Pyrrolidine, isopropylamino, ethanone Not reported Discontinued; potential isomerization
1-(Pyrrolidin-1-yl)-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]ethanone (2cad) C12H15N5OS 263.34 Triazole, thiophene, ethanone 88% High-yield synthesis; aromatic bioactivity
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethanone C14H14F3N3O 297.28 Benzodiazolyl, trifluoromethyl, ethanone Not reported Enhanced lipophilicity; metabolic stability
6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one (3an) C19H25NO2 299.41 Phenyl, extended alkyl chain, ethanone 41% Modified pharmacokinetics; structural flexibility
2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1-(pyrrolidin-1-yl)ethanone (2cag) C15H18N4O2 286.33 Triazole, methoxyphenyl, ethanone 93% High yield; electron-donating substituent

Key Research Findings

Structural and Functional Differences

  • In contrast, triazole-containing derivatives (e.g., 2cad, 2cag) exhibit π-π stacking capabilities due to aromatic substituents, which are critical in drug design .
  • Electron-Withdrawing Groups: Compounds like the trifluoromethyl-benzodiazolyl derivative demonstrate enhanced metabolic stability compared to the amino group in the target compound, which may be prone to oxidative degradation.
  • Synthetic Accessibility : High yields (>85%) are reported for triazoloamide derivatives via solid-/solution-phase synthesis , whereas the target compound’s synthesis details are unspecified, possibly indicating synthetic challenges.

Physicochemical Properties

  • Isomerization: Pyrrolidine-ethanone derivatives with amide bonds (e.g., 2cab in ) may undergo isomerization, as observed in related compounds where NMR signals coalesce at elevated temperatures due to rapid interconversion .
  • Lipophilicity: The trifluoromethyl group in increases logP compared to the hydrophilic isopropylamino group, affecting membrane permeability.

Pharmacological Potential

  • The target compound’s amino group may interact with amine-binding targets (e.g., GPCRs).

Biological Activity

1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone, also known by its CAS number 1353944-27-0, is an organic compound characterized by the molecular formula C10H20N2O. This compound features a pyrrolidine ring and an isopropylamino group attached to an ethanone moiety, making it a derivative of both pyrrolidine and isopropylamine. Its unique structure suggests potential biological activities that merit investigation.

PropertyValue
Molecular FormulaC10H20N2O
Molecular Weight184.2786 g/mol
CAS Number1353944-27-0
SynonymsThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate pathways involved in various physiological processes, although detailed mechanisms remain to be elucidated.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in vitro, indicating moderate toxicity levels which could limit its application in certain therapeutic contexts.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar pyrrolidine derivatives against several bacterial strains. Results indicated that modifications to the pyrrolidine structure could enhance potency against specific pathogens, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.
  • Cytotoxicity Assessment : In a cytotoxicity study involving human cell lines, this compound displayed varying levels of toxicity depending on concentration and exposure time, highlighting the need for careful dose optimization in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

Compound NameBiological ActivityCytotoxicity Level
IsoprenalineSympathomimetic effectsLow
BisoprololBeta-blocking agentModerate
This compoundAntimicrobial potentialModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone?

  • Methodology : A common approach involves condensation reactions between 2-(isopropylaminomethyl)pyrrolidine and acetylating agents (e.g., acetyl chloride) under inert conditions. Solvents like ethanol or dichloromethane are used, with cooling (0–5°C) to control exothermic reactions . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is advised to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the pyrrolidine ring and ethanone moiety.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and detect solvent residues .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Perform reactions in a fume hood to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. QSPR (Quantitative Structure-Property Relationship) models correlate electronic parameters (e.g., Fukui indices) with reactivity .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., sublimation enthalpy)?

  • Cross-Validation : Use differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC) to validate enthalpy values. Compare results with literature datasets from NIST or CRC handbooks .
  • Error Analysis : Assess experimental conditions (e.g., sample purity, instrument calibration) in conflicting studies .

Q. How does stereochemistry influence the compound’s biological activity, and what methods characterize its chiral forms?

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and polarimetric detection.
  • Bioactivity Correlation : Test enantiomers in enzyme inhibition assays (e.g., prolyl endopeptidase) to link stereochemistry to efficacy .

Q. What mechanistic insights explain its stability under acidic/basic conditions?

  • Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at varying pH.
  • Degradation Pathways : LC-MS identifies breakdown products, revealing susceptibility of the isopropylamino-methyl group to hydrolysis .

Data Analysis and Experimental Design

Q. How to design experiments to evaluate its potential as a kinase inhibitor?

  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} values using ATP-Glo kinase assays.
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy track intracellular localization .

Q. What statistical methods address variability in spectroscopic data during characterization?

  • Multivariate Analysis : Principal Component Analysis (PCA) reduces noise in FTIR or Raman spectra.
  • Reproducibility : Triplicate measurements with internal standards (e.g., TMS for NMR) improve reliability .

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